

Technical Guide: Synthesis and Characterization of 2-(2-Chlorophenyl)pyrimidin-4-amine

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)pyrimidin-4-amine

CAS No.: 1250898-11-3

Cat. No.: B1468170

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Part 1: Compound Identity & Strategic Context[1] Chemical Identity

This guide focuses on **2-(2-Chlorophenyl)pyrimidin-4-amine**, a critical intermediate in the development of kinase inhibitors and other bioactive heterocycles.[1] Unlike its commercially ubiquitous isomers (e.g., 4-phenylpyrimidin-2-amine), this specific regioisomer often requires custom synthesis for structure-activity relationship (SAR) studies.[1]

Property	Detail
Systematic Name	2-(2-Chlorophenyl)pyrimidin-4-amine
Molecular Formula	C ₁₀ H ₈ ClN ₃
Molecular Weight	205.64 g/mol
Core Scaffold	2-Aryl-4-aminopyrimidine
Key Precursor CAS	7461-50-9 (2-Chloropyrimidin-4-amine)
Coupling Partner CAS	3900-89-8 (2-Chlorophenylboronic acid)
Solubility	Soluble in DMSO, DMF, MeOH; Low solubility in water

Strategic Utility in Drug Discovery

The 2-aryl-4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a hinge-binding motif in ATP-competitive kinase inhibitors.[1] The 2-chlorophenyl substitution at the C2 position introduces steric bulk and lipophilicity, often exploiting the "gatekeeper" region of kinase pockets or inducing atropisomerism that can enhance selectivity.[1]

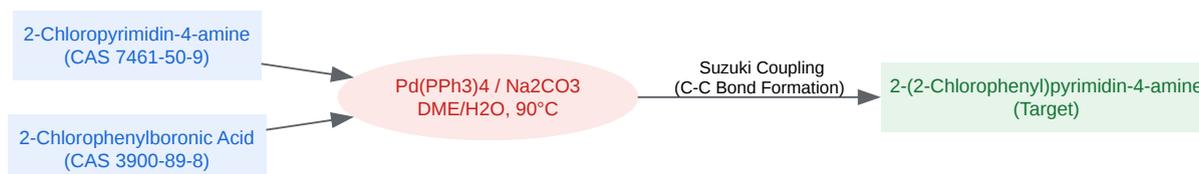
Part 2: Synthetic Protocol (Custom Synthesis)

Since **2-(2-Chlorophenyl)pyrimidin-4-amine** is not a standard catalog item, a robust synthetic route is required.[1] The most reliable method is a Suzuki-Miyaura cross-coupling reaction.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the C2-aryl bond.[1] The preferred forward synthesis involves coupling an electron-deficient 2-chloropyrimidine with an electron-rich arylboronic acid.[1]

Reaction Scheme (DOT Diagram):



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Figure 1: Retrosynthetic pathway utilizing Suzuki-Miyaura cross-coupling.[1]

Experimental Protocol

Objective: Synthesize 1.0 g of **2-(2-Chlorophenyl)pyrimidin-4-amine**.

Reagents:

- Precursor A: 2-Chloropyrimidin-4-amine (1.0 eq, 4.86 mmol, 0.63 g) [CAS 7461-50-9][1]

- Precursor B: 2-Chlorophenylboronic acid (1.2 eq, 5.83 mmol, 0.91 g) [CAS 3900-89-8][1]
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%, 0.24 mmol, 0.28 g)
- Base: Sodium Carbonate (Na_2CO_3) (2.0 eq, 9.72 mmol, 1.03 g)
- Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v, 20 mL)

Step-by-Step Methodology:

- Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon (3x) to remove moisture and oxygen.
- Reagent Addition: Charge the flask with Precursor A, Precursor B, and $\text{Pd}(\text{PPh}_3)_4$ under a positive stream of Argon.
- Solvent Degassing: In a separate vial, sparge the DME/Water mixture with Argon for 15 minutes. Add the degassed solvent to the reaction flask via syringe.
- Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Mobile Phase: 5% MeOH in DCM) or LCMS.
 - Checkpoint: Look for the disappearance of the starting chloropyrimidine (m/z 130) and appearance of the product (m/z ~206).
- Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) followed by Brine (30 mL).
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Yield Expectation: 65–75% (approx. 0.65 g – 0.75 g).

Part 3: Analytical Validation & Quality Control[1]

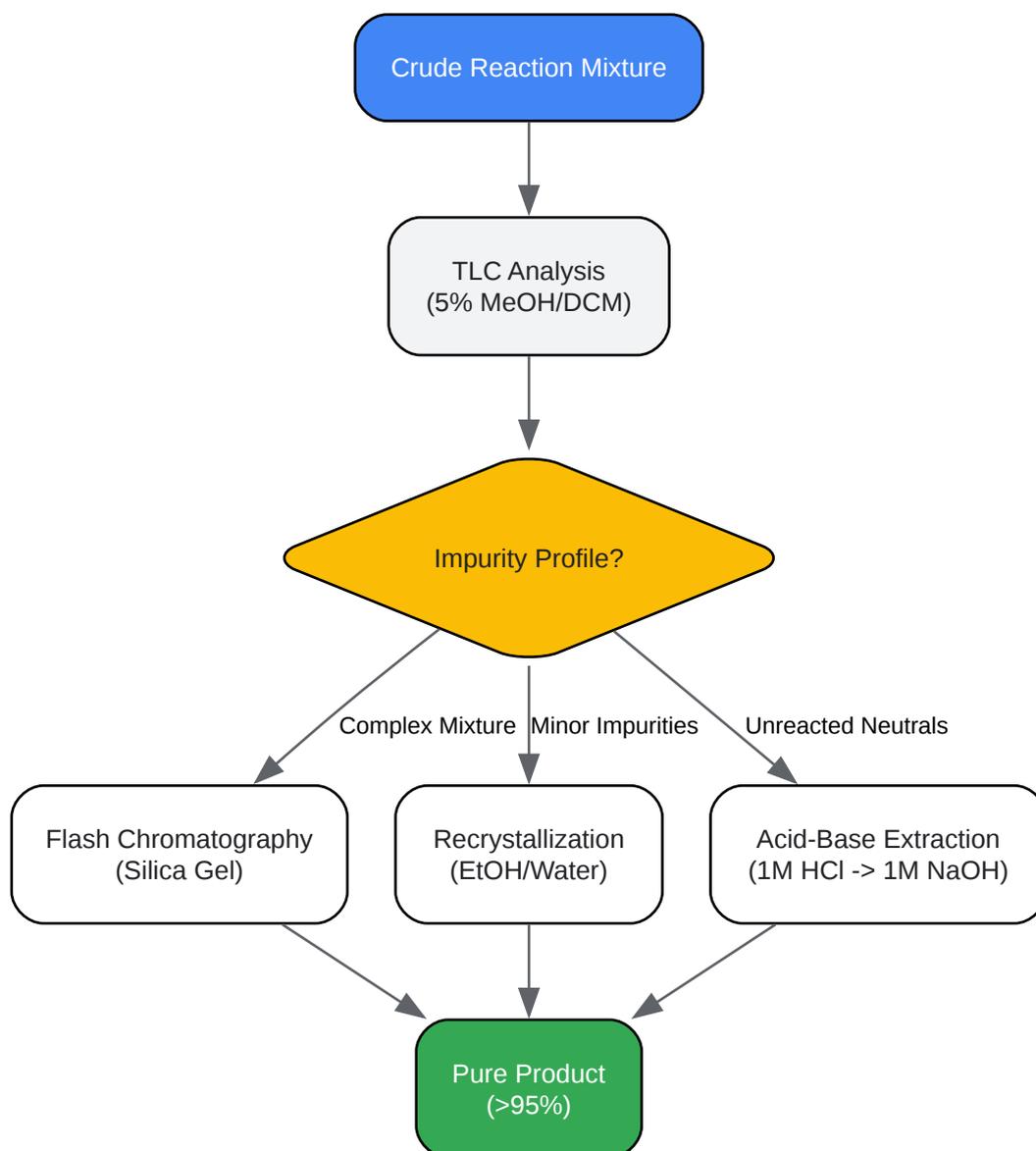
Trustworthiness in chemical synthesis relies on rigorous characterization. The following data points serve as self-validating criteria for the synthesized product.

Expected Analytical Data

Method	Expected Signal / Result	Interpretation
^1H NMR (400 MHz, DMSO- d_6)	δ 8.2 (d, 1H, Pyrimidine H6)	Characteristic doublet for pyrimidine ring.[1]
	δ 6.4 (d, 1H, Pyrimidine H5)	Upfield doublet due to amine shielding.
	δ 7.0 (br s, 2H, -NH $_2$)	Exchangeable amine protons.
	δ 7.3–7.6 (m, 4H, Ar-H)	Multiplet for the 2-chlorophenyl ring.[1]
LCMS (ESI+)	$[\text{M}+\text{H}]^+ = 206.05 / 208.05$	Observe 3:1 ratio for Cl isotope pattern.
Appearance	Off-white to pale yellow solid	Typical for aminopyrimidines. [1]

Purification Decision Tree

Use the following logic flow to determine the appropriate purification strategy based on crude purity.



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Figure 2: Decision matrix for purification based on crude impurity profile.[1]

Part 4: Safety & Handling (SDS Summary)

While specific SDS data for the final product may be sparse, handling should be based on the properties of the aminopyrimidine class and its precursors.

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Signal Word: Warning.

- Precautionary Statements:
 - P280: Wear protective gloves/protective clothing/eye protection.[2][3]
 - P261: Avoid breathing dust/fume/gas/mist/vapors.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84432, 2-Chloropyrimidin-4-amine. Retrieved from [\[Link\]](#)
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457-2483.
- ChemSrc (2025). **2-(2-Chlorophenyl)pyrimidin-4-amine** Suppliers and Data. Retrieved from [\[Link\]](#) (Note: Direct CAS indexing for this specific isomer is limited; synthesis is recommended).

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Sources

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